An In-Depth Technical Guide to 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one
An In-Depth Technical Guide to 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
The pyridin-2(1H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its unique electronic and hydrogen-bonding capabilities make it a versatile template for the design of novel therapeutics. The strategic incorporation of a trifluoromethyl (-CF3) group and a nitro (-NO2) group onto this core bestows a unique combination of properties, significantly influencing the molecule's steric and electronic profile. The trifluoromethyl group, a bioisostere for various functionalities, is known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the nitro group, a potent electron-withdrawing moiety, can modulate the molecule's reactivity and introduce specific interactions with biological receptors.
This technical guide provides a comprehensive overview of the chemical properties of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, a molecule of significant interest in contemporary drug discovery and agrochemical research. We will delve into its physicochemical characteristics, synthesis and characterization, reactivity profile, and potential applications, offering a foundational resource for researchers and developers in the chemical sciences.
Physicochemical Properties: A Quantitative Profile
Understanding the fundamental physicochemical properties of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is paramount for its application in research and development. These parameters govern its solubility, membrane permeability, and interaction with biological systems.
Structural and Molecular Data
The foundational details of this compound are summarized in the table below. The presence of both a highly electronegative trifluoromethyl group and a nitro group on the pyridinone ring significantly influences its electronic distribution and, consequently, its chemical behavior.
| Property | Value | Source |
| IUPAC Name | 5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | J&K Scientific[3] |
| CAS Number | 117519-19-4 | J&K Scientific[3] |
| Molecular Formula | C6H3F3N2O3 | Synthonix, Inc.[4] |
| Molecular Weight | 208.1 g/mol | Synthonix, Inc.[4] |
| InChI Key | UXJCQEGCBKLJAV-UHFFFAOYSA-N | J&K Scientific[3] |
| SMILES | C1=CC(=O)NC(=C1N+[(=O)]O-)C(F)(F)F | J&K Scientific[3] |
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: Chemical structure of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one.
Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 254.6 ± 40.0 °C | ChemicalBook[1] |
Note: These values are based on computational models and should be confirmed by experimental data.
Synthesis and Characterization: From Precursors to Pure Compound
The synthesis of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one involves a multi-step process, typically starting from a pre-functionalized pyridine or pyridinone precursor. The synthetic strategy hinges on two key transformations: the introduction of the trifluoromethyl group and the regioselective nitration of the pyridinone ring.
Synthetic Pathways
A plausible synthetic route involves the initial synthesis of the parent compound, 6-(trifluoromethyl)pyridin-2(1H)-one (CAS 34486-06-1), followed by nitration.
Step 1: Synthesis of 6-(Trifluoromethyl)pyridin-2(1H)-one
Several methods have been reported for the synthesis of trifluoromethyl-substituted pyridinones. One common approach is the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with a suitable nitrogen source.
dot graph "Synthesis_Pathway_1" { graph [rankdir="LR", splines=ortho]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: General synthesis of the pyridinone core.
Step 2: Nitration of 6-(Trifluoromethyl)pyridin-2(1H)-one
The subsequent nitration of the 6-(trifluoromethyl)pyridin-2(1H)-one ring is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-withdrawing nature of the trifluoromethyl group and the electronic properties of the pyridinone ring will direct the incoming nitro group. Nitration is typically achieved using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid.
dot graph "Synthesis_Pathway_2" { graph [rankdir="LR", splines=ortho]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Nitration of the pyridinone precursor.
Characterization
The structural elucidation and purity assessment of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one would rely on a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the trifluoromethyl carbon appearing at a characteristic upfield chemical shift.
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¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=O (amide), and N-O (nitro) functional groups.
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Melting Point Analysis: The melting point is a crucial indicator of the purity of the synthesized compound.
Reactivity and Synthetic Utility
The chemical reactivity of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is dictated by the interplay of its functional groups.
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The Pyridinone Ring: The pyridinone core can undergo various transformations. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. The electron-deficient nature of the ring, enhanced by the nitro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups.
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The Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amino group, which opens up a wide array of subsequent derivatization possibilities, such as amide bond formation, diazotization, and Sandmeyer reactions. This transformation is pivotal for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
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The Trifluoromethyl Group: The trifluoromethyl group is generally stable under many reaction conditions. Its strong electron-withdrawing nature influences the reactivity of the entire molecule.
dot graph "Reactivity_Diagram" { graph [rankdir="TB"]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} Caption: Key reaction pathways for the title compound.
Applications in Medicinal Chemistry and Beyond
The unique structural features of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one make it a highly attractive scaffold for the development of new bioactive molecules.
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Kinase Inhibitors: The pyridinone moiety is a well-established hinge-binding motif in many kinase inhibitors. The ability to functionalize the ring at various positions allows for the optimization of binding affinity and selectivity for specific kinase targets. The trifluoromethyl group can enhance binding through favorable interactions with the protein active site.
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Antiviral and Antimicrobial Agents: Pyridinone derivatives have shown a broad spectrum of biological activities, including antiviral and antimicrobial effects. The introduction of the nitro and trifluoromethyl groups can modulate these activities and improve the pharmacokinetic profile of potential drug candidates.
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Agrochemicals: Trifluoromethyl-substituted pyridines are a significant class of compounds in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[1] The 5-nitro-6-(trifluoromethyl)pyridin-2(1H)-one scaffold could serve as a valuable intermediate for the synthesis of new crop protection agents.
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Androgen Receptor Antagonists: Recent research has identified 5-nitro-N-(3-(trifluoromethyl)phenyl) pyridin-2-amine as a novel pure androgen receptor antagonist, highlighting the potential of the nitrated trifluoromethylated pyridine core in developing therapeutics against prostate cancer.[5]
Safety and Handling
While specific toxicological data for 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is not extensively documented, it is prudent to handle this compound with the standard precautions for laboratory chemicals. It is incompatible with strong oxidizing agents.[6] In case of contact with skin, immediate washing is recommended.[6]
Conclusion: A Scaffold with Significant Potential
5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one represents a fascinating and synthetically valuable molecule at the intersection of several key areas of modern chemical research. The convergence of the privileged pyridinone scaffold with the powerful modulating effects of the trifluoromethyl and nitro groups creates a platform for the discovery of novel compounds with significant potential in medicine and agriculture. Further exploration of its synthesis, reactivity, and biological activity is warranted and promises to yield exciting new developments in these fields.
References
Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
[1] Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
[2] The Value of Trifluoromethyl Pyridines in Modern Chemistry. (n.d.). Okchem. [Link]
[5] Wang, Y., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]
[] Synthonix, Inc. (n.d.). 5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one. [Link]
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